Quintrione

Description

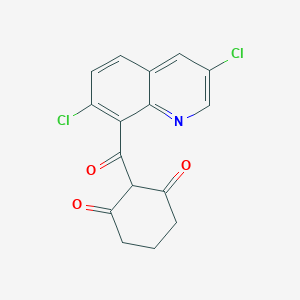

Structure

3D Structure

Properties

CAS No. |

1350901-36-8 |

|---|---|

Molecular Formula |

C16H11Cl2NO3 |

Molecular Weight |

336.2 g/mol |

IUPAC Name |

2-(3,7-dichloroquinoline-8-carbonyl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C16H11Cl2NO3/c17-9-6-8-4-5-10(18)13(15(8)19-7-9)16(22)14-11(20)2-1-3-12(14)21/h4-7,14H,1-3H2 |

InChI Key |

SZPMWKUJLQEAEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=CC3=CC(=CN=C32)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Impact of Quintrione on Plant Hormone Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quintrione is a novel herbicide that has demonstrated efficacy in weed control, particularly in rice cultivation.[1] Its mode of action is multifaceted, involving the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and, significantly, the modulation of plant hormone levels.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on plant hormone homeostasis, drawing parallels with the well-studied auxinic herbicide, Quinclorac. The guide details the observed changes in key plant hormones, outlines typical experimental protocols for such investigations, and presents visual representations of the relevant signaling pathways and workflows.

Introduction

This compound has emerged as a promising selective herbicide.[1] Understanding its precise mechanism of action is crucial for its effective and sustainable use in agriculture and for the development of new herbicidal compounds. Research indicates that, similar to Quinclorac, this compound's phytotoxic effects are linked to significant alterations in the levels of critical plant hormones, including ethylene (B1197577), abscisic acid (ABA), and indole-3-acetic acid (IAA).[1][2][3] This guide synthesizes the available research to provide an in-depth technical resource for professionals in plant science and herbicide development.

Effects of this compound on Plant Hormone Levels

Studies have consistently shown that this compound application leads to a rapid and significant increase in the production of ethylene, ABA, and IAA in susceptible plant species, such as Echinochloa crusgalli var. zelayensis (barnyardgrass), within 24 hours of treatment.[1][2][3] The hormonal surge induced by this compound is comparable to that caused by Quinclorac, suggesting a shared mechanism of action.[1][2][3]

Data Presentation

The following tables summarize the expected quantitative changes in plant hormone levels following this compound treatment, based on published findings. Please note that the specific values are illustrative, as the full-text research articles containing the precise quantitative data were not publicly accessible. The tables are structured for easy comparison of hormone levels under control and treated conditions.

Table 1: Effect of this compound on Ethylene Production

| Treatment | Ethylene Production (nL/g FW/h) | % Increase vs. Control |

| Control | Value | - |

| This compound | Value | Value |

| Quinclorac | Value | Value |

| FW: Fresh Weight. Data would be presented as mean ± standard deviation. |

Table 2: Effect of this compound on Abscisic Acid (ABA) Levels

| Treatment | ABA Content (ng/g FW) | % Increase vs. Control |

| Control | Value | - |

| This compound | Value | Value |

| Quinclorac | Value | Value |

| FW: Fresh Weight. Data would be presented as mean ± standard deviation. |

Table 3: Effect of this compound on Indole-3-Acetic Acid (IAA) Levels

| Treatment | IAA Content (ng/g FW) | % Increase vs. Control |

| Control | Value | - |

| This compound | Value | Value |

| Quinclorac | Value | Value |

| FW: Fresh Weight. Data would be presented as mean ± standard deviation. |

Proposed Signaling Pathway

The hormonal disruption caused by this compound is believed to be initiated by its action as an auxin mimic, similar to Quinclorac.[2] This leads to an overstimulation of auxin signaling pathways, resulting in a cascade of downstream effects, including the biosynthesis of ethylene and ABA.

References

Quintrione as a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine in most aerobic organisms. In plants, the HPPD-catalyzed conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (B1232598) (HGA) is a vital step in the biosynthesis of essential molecules such as plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E). These molecules are integral to photosynthesis and antioxidant defense.[2] Inhibition of HPPD disrupts these pathways, leading to a characteristic bleaching phenotype in susceptible plants, making it a prime target for herbicide development.[2]

Quintrione: A Multi-Faceted Mode of Action

Initial classifications position this compound as an HPPD inhibitor. However, evidence strongly suggests that its herbicidal activity is not solely dependent on this mechanism.

HPPD Inhibition

Studies indicate that this compound does inhibit HPPD activity, but to a significantly lesser extent than commercial standards like mesotrione.[2][3] The precise quantitative inhibitory constants (IC50, Ki) for this compound against HPPD have not been published. Its interaction with the enzyme likely contributes to the overall phytotoxicity, but it is not the primary driver of its herbicidal efficacy.

Hormonal Imbalance

A significant aspect of this compound's mode of action is its ability to induce substantial changes in plant hormone levels. Following treatment with this compound, susceptible plants exhibit a significant increase in the production of ethylene (B1197577) and the accumulation of abscisic acid (ABA) and indole-3-acetic acid (IAA).[2][5] This hormonal disruption interferes with normal plant growth and development, contributing significantly to the observed phytotoxicity.

Lipid Peroxidation

This compound treatment also leads to the induction of lipid peroxidation in plants.[2][3] This process involves the oxidative degradation of lipids within cell membranes, leading to a loss of membrane integrity and eventual cell death. The formation of malondialdehyde (MDA), a marker of lipid peroxidation, is observed in plants treated with this compound.[2]

Data Presentation: Comparative Analysis

Due to the lack of specific quantitative data for this compound's HPPD inhibition, the following tables provide a qualitative summary of its effects and a quantitative comparison with other well-characterized HPPD inhibitors to offer context.

Table 1: Herbicidal Characteristics of this compound

| Feature | Description | Reference |

| Primary Target | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | [2][3] |

| HPPD Inhibition Potency | Poor inhibitor compared to mesotrione | [2][3] |

| Secondary Mechanisms | Induction of hormonal imbalance (increased ethylene, ABA, IAA), Induction of lipid peroxidation | [2][3][5] |

| Primary Use | Post-emergence herbicide in rice | [1] |

Table 2: In Vitro Inhibitory Activity of Selected HPPD Inhibitors

| Compound | Target Enzyme | IC50 Value | Reference |

| Mesotrione | Arabidopsis thaliana HPPD | 0.28 µM | [6] |

| Fenquinotrione | Arabidopsis thaliana HPPD | 44.7 nM | [7] |

| Fenquinotrione | Rice HPPD | 27.2 nM | [6] |

| HPPD-IN-3 | 4-Hydroxyphenylpyruvate Dioxygenase | 10 nM | [6] |

| Leptospermone | p-Hydroxyphenylpyruvate Dioxygenase | 12.1 µM | [6] |

| Nitisinone | 4-Hydroxyphenylpyruvate Dioxygenase | 173 nM | [6] |

| This compound | HPPD | Data not publicly available (qualitatively described as a "poor inhibitor") | [2][3] |

Experimental Protocols

While the specific protocols used for the characterization of this compound are not detailed in the available literature, the following represents a standard and widely accepted methodology for determining the in vitro inhibitory activity of compounds against HPPD.

In Vitro HPPD Inhibition Assay (Spectrophotometric Method)

This protocol is a representative method for assessing the inhibitory potential of a compound against the HPPD enzyme.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against a purified HPPD enzyme.

Materials:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Mesotrione)

-

4-hydroxyphenylpyruvate (HPP) substrate

-

Homogentisate 1,2-dioxygenase (HGD) from Pseudomonas aeruginosa

-

Assay Buffer: 25 mM HEPES (pH 7.0), 2 mM L-ascorbic acid, 10 µM FeSO₄

-

DMSO (for compound dissolution)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading at 320 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in 100% DMSO.

-

Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, HGD, and the purified HPPD enzyme.

-

Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for control wells) to the appropriate wells.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the compound to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate to all wells.

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 320 nm over time using a spectrophotometer. This absorbance change corresponds to the formation of maleylacetoacetate from homogentisate, catalyzed by HGD.

-

Data Analysis:

-

Determine the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the complex mechanism of action of this compound and a typical experimental workflow.

Caption: Multi-faceted mechanism of action of this compound.

Caption: Experimental workflow for an in vitro HPPD inhibition assay.

Caption: Established signaling pathway of potent HPPD inhibitors.

Conclusion and Future Directions

This compound presents a complex case study in herbicide mode of action. While it is associated with the inhibition of 4-hydroxyphenylpyruvate dioxygenase, its "poor" activity against this enzyme, as described in comparative studies, suggests that this is not its primary herbicidal mechanism. The significant disruption of plant hormone homeostasis and the induction of lipid peroxidation appear to be key contributors to its phytotoxicity.

For researchers and professionals in the field, this compound highlights the importance of investigating multi-target and multi-pathway effects of agrochemicals. Future research should focus on obtaining precise quantitative data for this compound's HPPD inhibitory activity to better understand its contribution to the overall herbicidal effect. Furthermore, a deeper investigation into the signaling cascades initiated by this compound that lead to hormonal imbalance and lipid peroxidation will be crucial for a complete understanding of its mechanism of action and for the development of future herbicides with novel modes of action. The potential for weed resistance to develop through modifications in any of these multiple target pathways also warrants further investigation.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. How Abscisic Acid Interacts with Auxin in Plant Development? [eureka.patsnap.com]

- 3. Auxin-Abscisic Acid Interactions in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of this compound and quinclorac on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A concise appraisal of lipid oxidation and lipoxidation in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

The Role of Quintrione in Eliciting Lipid Peroxidation in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quintrione, a novel post-emergence herbicide, has demonstrated a mechanism of action intrinsically linked to the induction of oxidative stress in plants, with lipid peroxidation being a key phytotoxic effect. This technical guide provides an in-depth analysis of the role of this compound in this process, summarizing available data, detailing relevant experimental protocols, and visualizing the underlying biochemical pathways. While specific quantitative data for this compound is emerging, data from the structurally and mechanistically similar herbicide, quinclorac (B55369), is presented to illustrate the expected dose-dependent induction of lipid peroxidation. This guide serves as a comprehensive resource for researchers investigating herbicidal mechanisms, oxidative stress in plants, and for professionals in drug development exploring novel modes of action.

Introduction: this compound and its Phytotoxic Mechanism

This compound is a recently developed herbicide for post-emergence weed control.[1][2] Its mode of action is distinct from many common herbicides and is not primarily based on the inhibition of well-known enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] Instead, the phytotoxicity of this compound is strongly associated with the induction of lipid peroxidation and significant alterations in the levels of key plant hormones, including ethylene, abscisic acid (ABA), and indole-3-acetic acid (IAA).[1][2]

Lipid peroxidation is a destructive process resulting from the oxidative degradation of lipids, particularly the polyunsaturated fatty acids within cell membranes.[3] This process is initiated by reactive oxygen species (ROS) and leads to a chain reaction of lipid radical formation, ultimately compromising membrane integrity and cellular function.[3] A primary and measurable byproduct of lipid peroxidation is malondialdehyde (MDA), which serves as a key biomarker for assessing the extent of oxidative damage in plants.[3][4]

Quantitative Data on Herbicide-Induced Lipid Peroxidation

While detailed dose-response and time-course studies for this compound are not yet widely available in the public domain, the well-documented effects of the mechanistically similar herbicide, quinclorac, provide valuable insights into the expected quantitative impact on lipid peroxidation. The following tables summarize data from studies on quinclorac, demonstrating its effect on MDA levels, a direct indicator of lipid peroxidation.

Table 1: Effect of Quinclorac Concentration on Lipid Peroxidation in Maize (Zea mays) Root Tissue

| Quinclorac Concentration (µM) | Ethane (B1197151) Evolution (nmol/g FW) - (Indicator of Lipid Peroxidation) |

| 0 (Control) | ~1.5 |

| 50 | ~4.5 |

Data adapted from a study on quinclorac-induced cell death, which correlates ethane evolution with lipid peroxide formation.[5]

Table 2: Effect of Quinclorac on Lipid Peroxidation in Bullfrog Tadpoles (Lithobates catesbeianus) - A Non-Plant Model

| Quinclorac Concentration (µg/L) | Lipid Peroxidation (nmol MDA/mg protein) - Liver |

| 0 (Control) | ~0.2 |

| 0.05 | ~0.4 |

| 0.10 | ~0.6 |

| 0.20 | ~0.8 |

This data from a non-plant model illustrates a clear dose-dependent increase in lipid peroxidation upon exposure to quinclorac.[6][7]

Experimental Protocols for Measuring Lipid Peroxidation

A standardized and widely accepted method for quantifying lipid peroxidation in plants is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures the concentration of MDA.

Thiobarbituric Acid Reactive Substances (TBARS) Assay Protocol

This protocol is adapted from the method described by Heath and Packer (1968).[8]

Reagents:

-

0.1% (w/v) Trichloroacetic acid (TCA)

-

0.5% (w/v) Thiobarbituric acid (TBA) in 20% (w/v) TCA

Procedure:

-

Homogenization: Homogenize 0.1 g of fresh plant tissue (e.g., leaf tissue) in 0.5 ml of 0.1% TCA.

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Reaction Mixture: Collect the supernatant and mix 0.5 ml of the supernatant with 1.5 ml of 0.5% TBA in 20% TCA.

-

Incubation: Incubate the mixture in a water bath at 95°C for 25 minutes.

-

Termination: Stop the reaction by placing the tubes on ice.

-

Clarification: If the solution is not clear, centrifuge at 15,000 x g for 5 minutes at 4°C.

-

Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.

-

Calculation: Calculate the concentration of MDA using the Lambert-Beer law with an extinction coefficient (ε) of 155 mM⁻¹cm⁻¹. Results are typically expressed as µmol MDA per gram of fresh weight (µmol MDA g⁻¹ FW).[8]

Signaling Pathways and Logical Relationships

The induction of lipid peroxidation by this compound is not a direct chemical reaction but rather a consequence of a complex signaling cascade initiated by the herbicide. Based on the known effects of this compound on plant hormones, a putative signaling pathway can be proposed.

Proposed Signaling Pathway of this compound-Induced Lipid Peroxidation

Caption: Proposed signaling cascade of this compound leading to lipid peroxidation.

Experimental Workflow for Investigating this compound's Effects

Caption: A typical experimental workflow to study this compound's effects.

Logical Relationship between this compound Treatment and Plant Response

Caption: Logical flow from this compound exposure to phytotoxicity.

Conclusion and Future Directions

The available evidence strongly indicates that this compound's herbicidal activity is mediated through the induction of lipid peroxidation, a consequence of altered plant hormone signaling and subsequent ROS production. The provided experimental protocols offer a robust framework for quantifying these effects. Future research should focus on obtaining detailed quantitative data for this compound across various plant species and at different developmental stages. Elucidating the precise molecular targets of this compound and the specific components of the signaling cascade that link hormone disruption to ROS generation will be crucial for a complete understanding of its mechanism of action and for the potential development of novel, highly targeted herbicides.

References

- 1. Abscisic acid ameliorates oxidative stress, inflammation, and apoptosis in thioacetamide-induced hepatic fibrosis by regulating the NF-кB signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The relationship between ethylene-induced autophagy and reactive oxygen species in Arabidopsis root cells during the early stages of waterlogging stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The interaction of ABA and ROS in plant growth and stress resistances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinclorac-induced cell death is accompanied by generation of reactive oxygen species in maize root tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of atrazine, glyphosate and quinclorac on biochemical parameters, lipid peroxidation and survival in bullfrog tadpoles (Lithobates catesbeianus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Abiotic Stresses Intervene with ABA Signaling to Induce Destructive Metabolic Pathways Leading to Death: Premature Leaf Senescence in Plants [mdpi.com]

Synthesis of 2-(3,7-dichloroquinoline-8-carbonyl)cyclohexane-1,3-dione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 2-(3,7-dichloroquinoline-8-carbonyl)cyclohexane-1,3-dione, a novel compound with potential applications in agrochemical and pharmaceutical research. The synthesis is predicated on a two-step sequence involving the formation of a reactive acyl chloride intermediate from 3,7-dichloroquinoline-8-carboxylic acid, followed by a C-acylation reaction with cyclohexane-1,3-dione. This document provides detailed experimental protocols, tabulated quantitative data from analogous reactions, and visualizations of the synthetic and biological pathways to facilitate its practical implementation in a laboratory setting.

Introduction

The quinoline (B57606) scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds, including antimalarials, antibacterials, and anticancer agents. Similarly, cyclohexane-1,3-dione derivatives are known to exhibit significant biological activities, notably as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicide development. The novel compound, 2-(3,7-dichloroquinoline-8-carbonyl)cyclohexane-1,3-dione, combines these two pharmacophores, suggesting its potential as a lead compound for the development of new herbicides or therapeutic agents. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this target molecule.

Proposed Synthesis Pathway

The proposed synthesis of 2-(3,7-dichloroquinoline-8-carbonyl)cyclohexane-1,3-dione is a two-step process. The first step involves the conversion of commercially available 3,7-dichloroquinoline-8-carboxylic acid to its corresponding acyl chloride. The second step is the C-acylation of cyclohexane-1,3-dione with the synthesized acyl chloride.

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 3,7-dichloroquinoline-8-carbonyl chloride

This procedure details the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride, a common and efficient method.[1]

Materials:

-

3,7-dichloroquinoline-8-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3,7-dichloroquinoline-8-carboxylic acid (1.0 eq).

-

Suspend the carboxylic acid in anhydrous dichloromethane (10 mL per gram of acid).

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude 3,7-dichloroquinoline-8-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(3,7-dichloroquinoline-8-carbonyl)cyclohexane-1,3-dione

This protocol describes the C-acylation of cyclohexane-1,3-dione with the previously synthesized acyl chloride.[2]

Materials:

-

3,7-dichloroquinoline-8-carbonyl chloride (from Step 1)

-

Cyclohexane-1,3-dione

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Pyridine or Triethylamine (B128534) (Et₃N)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve cyclohexane-1,3-dione (1.0 eq) in anhydrous dichloromethane (15 mL per gram of dione).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.1 eq) to the solution.

-

In a separate flask, dissolve the crude 3,7-dichloroquinoline-8-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane.

-

Slowly add the acyl chloride solution to the stirred solution of cyclohexane-1,3-dione and base at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with dilute hydrochloric acid (1 M).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data

The following tables summarize typical reaction conditions and yields for analogous reactions found in the literature. This data can serve as a baseline for optimizing the synthesis of the target molecule.

Table 1: Synthesis of Acyl Chlorides from Carboxylic Acids

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Thionyl chloride | Neat or CH₂Cl₂ | Reflux | 2-4 | >90 | [3][4] |

| Oxalyl chloride | CH₂Cl₂ | 0 to RT | 1-3 | >95 | [1] |

| Phosphorus pentachloride | Neat | RT | 1-2 | 80-95 | [5] |

Table 2: C-Acylation of Cyclohexane-1,3-diones

| Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Acyl chloride | Pyridine | CH₂Cl₂ | 0 to RT | 12-24 | 60-85 | [2] |

| Carboxylic acid | DCC, DMAP | CH₂Cl₂ | RT | 24 | 70-90 | [2][6] |

| Carboxylic acid | CDI, Et₃N, Acetone Cyanohydrin | CH₂Cl₂ | RT | 12 | 75-95 | [7] |

Experimental Workflow and Biological Context

The following diagrams illustrate the overall experimental workflow and the potential biological target of the synthesized compound.

Caption: Overview of the experimental workflow.

Given that many 2-acyl-cyclohexane-1,3-dione derivatives are known HPPD inhibitors, the synthesized compound could potentially act on this pathway.[8]

Caption: Potential inhibition of the HPPD pathway.

Conclusion

This technical guide provides a robust and well-supported synthetic strategy for 2-(3,7-dichloroquinoline-8-carbonyl)cyclohexane-1,3-dione. By leveraging established methodologies for acyl chloride formation and C-acylation of β-dicarbonyls, this protocol offers a clear and reproducible path for researchers. The provided quantitative data from analogous systems and the outlined biological context should aid in the successful synthesis and subsequent evaluation of this promising new chemical entity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]

Quintrione's Impact on Carotenoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants, algae, and some microorganisms. In photosynthetic organisms, they play indispensable roles in light harvesting and, critically, in the photoprotection of the photosynthetic apparatus by quenching reactive oxygen species. The disruption of carotenoid biosynthesis leads to rapid photooxidative damage and subsequent plant death, making this pathway a key target for the development of herbicides.

Quintrione is a novel herbicide that has been identified as an inhibitor of carotenoid biosynthesis. Its mode of action is centered on the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the tyrosine catabolism pathway that indirectly supports carotenoid synthesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative impact on carotenoid levels, detailed experimental protocols for its study, and visualizations of the relevant biochemical and experimental workflows.

Mechanism of Action: Indirect Inhibition of Carotenoid Biosynthesis

The biosynthesis of carotenoids is a complex process that begins with the production of geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of desaturation, isomerization, and cyclization reactions. A key enzyme in this pathway is phytoene (B131915) desaturase (PDS), which is responsible for introducing double bonds into the phytoene molecule, a crucial step for the formation of colored carotenoids.

This compound does not directly inhibit PDS. Instead, it targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is essential for the biosynthesis of plastoquinone (B1678516), a vital cofactor for phytoene desaturase. By inhibiting HPPD, this compound depletes the plastoquinone pool, which in turn indirectly inhibits PDS activity. This leads to the accumulation of the colorless precursor phytoene and a subsequent reduction in the downstream colored carotenoids, resulting in the characteristic bleaching phenotype observed in treated plants.

Signaling Pathway

The following diagram illustrates the carotenoid biosynthesis pathway and the point of intervention by this compound through the inhibition of HPPD and its effect on the essential PDS cofactor, plastoquinone.

The Emergence of Quintrione: A Technical Overview of its Discovery and Development as a Novel Herbicide

Changsha, China - In the ongoing quest for effective and selective weed management solutions in agriculture, a new herbicidal active ingredient, Quintrione, has been developed. This technical guide provides an in-depth analysis of the initial discovery, mechanism of action, and developmental milestones of this compound, a post-emergence herbicide primarily for use in rice cultivation.

Introduction and Initial Discovery

This compound, with the chemical name 2-(3,7-dichloroquinoline-8-carbonyl) cyclohexane-1,3-dione (CAS Number: 1350901-36-8), is a broad-spectrum herbicide developed in China. While the specific lead compounds and the complete developmental timeline leading to the discovery of this compound are not extensively detailed in publicly available literature, its structural components suggest a rational design approach leveraging known herbicidal pharmacophores. The quinoline (B57606) moiety is a recognized scaffold in agrochemicals, and the cyclohexane-1,3-dione class is characteristic of several commercial herbicides. A Chinese patent application describes this compound as a new herbicide with independent intellectual property rights.

Mechanism of Action

Initial research has revealed a multifaceted mode of action for this compound, distinguishing it from many existing herbicides. Its primary herbicidal effects are attributed to the disruption of plant hormonal balance and the induction of lipid peroxidation. However, there are conflicting reports regarding its interaction with the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Hormonal Imbalance and Lipid Peroxidation

Studies have demonstrated that this compound, similar to the herbicide quinclorac, significantly impacts the levels of key plant hormones.[1] Following treatment with this compound, susceptible weeds exhibit a notable increase in the production of ethylene (B1197577) and the accumulation of abscisic acid (ABA) and indole-3-acetic acid (IAA).[1] This hormonal disruption interferes with normal plant growth and development processes.

Simultaneously, this compound induces the formation of malondialdehyde (MDA), a key indicator of lipid peroxidation.[1] This process involves the oxidative degradation of lipids within cell membranes, leading to a loss of membrane integrity and ultimately, cell death.

dot

HPPD Inhibition

While a Chinese patent suggests that this compound functions as an HPPD inhibitor, leading to the bleaching of susceptible weeds, other scientific studies indicate that it is a poor inhibitor of this enzyme, especially when compared to established HPPD-inhibiting herbicides like mesotrione.[1] This discrepancy suggests that while HPPD inhibition may contribute to its herbicidal activity, it is likely not the primary mode of action.

dot

Synthesis

Herbicidal Efficacy and Field Trial Data

Field trials conducted in Changsha, China, from 2014 to 2016 evaluated the efficacy of this compound against several key weeds in rice paddies.[2] The results demonstrated its effectiveness as a post-emergence herbicide.

Table 1: Herbicidal Efficacy of this compound in Field Trials

| Target Weed | Application Rate (g a.i. ha⁻¹) | Application Timing | Control Efficacy |

| Barnyardgrass (Echinochloa crus-galli) | 300 | 3 Days After Sowing (DAS) | >90% |

| Barnyardgrass (Echinochloa crus-galli) | 450 | Early Post-Emergence (EPOST) | >90% |

| Barnyardgrass (Echinochloa crus-galli) | 600 | Early Tillering (ET) | >90% |

| Climbing Seedbox (Ludwigia prostrata) | 300 - 600 | 3 DAS, EPOST, ET | High |

| Sheathed Monochoria (Monochoria vaginalis) | 300 | 3 DAS | High |

Source: Peng et al., 2021[2]

This compound demonstrated greater control efficacy against climbing seedbox compared to the commercial standards pretilachlor, penoxsulam, and metamifop.[2] Its efficacy against barnyardgrass was comparable to these standards.[2]

Experimental Protocols

Plant Hormone Analysis

The quantification of endogenous plant hormones such as IAA, ABA, and the ethylene precursor ACC (1-aminocyclopropane-1-carboxylic acid) is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol Outline:

-

Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the homogenized tissue with a suitable solvent, often an acidic methanol (B129727) or acetone (B3395972) solution.

-

Purification: Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

-

Derivatization (for GC-MS): Methylate the acidic hormones to increase their volatility.

-

Analysis: Inject the purified and derivatized sample into the GC-MS or LC-MS/MS system for separation and quantification against isotopically labeled internal standards.

dot

Lipid Peroxidation Assay (MDA Assay)

Lipid peroxidation is commonly assessed by measuring the concentration of malondialdehyde (MDA), a secondary product of lipid breakdown. The thiobarbituric acid reactive substances (TBARS) assay is a widely used colorimetric method for this purpose.

General Protocol Outline:

-

Sample Preparation: Homogenize fresh plant tissue in a trichloroacetic acid (TCA) solution.

-

Reaction: Add thiobarbituric acid (TBA) solution to the homogenate and incubate at a high temperature (e.g., 95°C).

-

Measurement: Cool the reaction mixture and centrifuge to pellet debris. Measure the absorbance of the supernatant at 532 nm. The concentration of the MDA-TBA adduct is calculated using the Beer-Lambert law.

dot

Conclusion

This compound represents a notable development in the field of herbicides, particularly for rice weed management. Its primary mode of action, involving the disruption of plant hormone homeostasis and the induction of lipid peroxidation, offers a potentially different target compared to many widely used herbicides. While its role as an HPPD inhibitor requires further clarification, the available field data demonstrates its practical efficacy against economically important weeds. Further research into its initial discovery, optimization, and a detailed elucidation of its synthesis would provide a more complete understanding of this novel herbicidal molecule.

References

Technical Whitepaper: A Framework for Assessing the Toxicological Profile of a Novel Herbicide on Non-Target Organisms

Disclaimer: As of late 2025, publicly accessible scientific literature and regulatory databases contain limited to no specific quantitative toxicological data for the novel herbicide Quintrione concerning its effects on non-target organisms. Therefore, this document serves as an in-depth technical guide outlining the standard framework and methodologies used to generate and evaluate the toxicological profile of a new herbicidal active ingredient, structured to meet the requirements of researchers and drug development professionals. The data and pathways presented herein are representative examples and should not be construed as actual findings for this compound.

Presentation of Key Toxicological Endpoints

A comprehensive environmental risk assessment for a new herbicide requires evaluating its effects on a wide range of non-target organisms. Quantitative data is generated from standardized tests to determine lethal and sub-lethal endpoints. These values are crucial for establishing safe concentration limits and predicting potential ecological impact.

Key Endpoints Include:

-

LC50 (Median Lethal Concentration): The concentration of the substance in water that is lethal to 50% of a test population of aquatic organisms over a specified period.

-

LD50 (Median Lethal Dose): The single dose of a substance that is lethal to 50% of a test population of terrestrial or avian organisms.

-

EC50 (Median Effective Concentration): The concentration that causes a specified sub-lethal effect (e.g., immobilization, growth inhibition) in 50% of a test population.

-

NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant adverse effect is observed compared to a control group.

-

NOAEL (No Observed Adverse Effect Level): The highest tested dose at which no statistically significant adverse effect is observed in a population.

The following tables summarize hypothetical data for a representative novel herbicide.

Table 1: Aquatic Toxicity Profile (Hypothetical Data)

| Organism Group | Species | Endpoint | Value (mg/L) | Exposure Duration | Guideline |

|---|---|---|---|---|---|

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | >100 | 96 hours | OECD 203 |

| NOEC | 15.5 | 21 days | OECD 210 | ||

| Invertebrate | Daphnia magna | EC50 | 85.2 | 48 hours | OECD 202 |

| NOEC | 9.8 | 21 days | OECD 211 | ||

| Algae | Raphidocelis subcapitata | EC50 | 5.4 | 72 hours | OECD 201 |

| Aquatic Plant | Lemna gibba (Duckweed) | EC50 | 2.1 | 7 days | OECD 221 |

Table 2: Terrestrial & Avian Toxicity Profile (Hypothetical Data)

| Organism Group | Species | Endpoint | Value (mg/kg bw) | Exposure Type | Guideline |

|---|---|---|---|---|---|

| Avian (Acute) | Colinus virginianus (Bobwhite Quail) | LD50 | >2000 | Oral (single) | OECD 223 |

| Avian (Dietary) | Anas platyrhynchos (Mallard Duck) | LC50 | >5000 ppm | Dietary (5-day) | OECD 205 |

| Terrestrial Invertebrate | Eisenia fetida (Earthworm) | LC50 | >1000 mg/kg soil | 14 days | OECD 207 |

| Pollinator | Apis mellifera (Honeybee) | LD50 | >100 µ g/bee | Oral (48-hr) | OECD 213 |

| | | LD50 | >100 µ g/bee | Contact (48-hr) | OECD 214 |

Table 3: Mammalian Toxicity Profile (Hypothetical Data)

| Study Type | Species | Endpoint | Value (mg/kg bw/day) | Guideline |

|---|---|---|---|---|

| Acute Oral Toxicity | Rat | LD50 | >2000 | OECD 423 |

| 90-Day Oral Toxicity | Rat | NOAEL | 50 | OECD 408 |

| Developmental Toxicity | Rabbit | NOAEL | 150 | OECD 414 |

| 2-Generation Reproduction | Rat | NOAEL | 75 | OECD 416 |

Standardized Experimental Protocols

To ensure data is reliable and comparable across different laboratories and regulatory bodies, toxicological studies follow internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicology Protocols:

-

Fish, Acute Toxicity Test (OECD 203): Rainbow trout are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortality is observed at 24, 48, 72, and 96 hours to calculate the LC50. Water quality parameters (pH, temperature, dissolved oxygen) are strictly monitored.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnia magna are exposed to the test substance for 48 hours. The endpoint is immobilization (i.e., inability to swim). Observations are made at 24 and 48 hours to determine the EC50.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): A culture of green algae is exposed to the test substance over 72 hours. The inhibition of cell growth is measured via cell counts or surrogate parameters like fluorescence, and the EC50 for growth rate inhibition is calculated.

Terrestrial Ecotoxicology Protocols:

-

Earthworm, Acute Toxicity Test (OECD 207): Adult earthworms are exposed to soil treated with various concentrations of the test substance for 14 days. Mortality and sub-lethal effects (e.g., weight change) are assessed to determine the LC50 and NOEC.

-

Honeybees, Acute Oral and Contact Toxicity Test (OECD 213 & 214): For oral toxicity, bees are fed a single dose of the substance in sucrose (B13894) solution. For contact toxicity, the substance is applied directly to the thorax of the bees. Mortality is assessed over 48-96 hours to determine the LD50.

Mammalian Toxicology Protocols:

-

Acute Oral Toxicity – Acute Toxic Class Method (OECD 423): This is a stepwise procedure using a small number of animals (typically rats). A test dose is administered, and the outcome determines the next dose level. The test allows for classification of the substance into a hazard category based on the observed mortality, providing an estimated LD50 range.

-

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): Rodents are administered the test substance daily for 90 days. The study provides information on major toxic effects, identifies target organs, and establishes a No-Observed-Adverse-Effect Level (NOAEL). Extensive examinations include clinical observations, body weight changes, hematology, clinical chemistry, and histopathology of organs.

Visualization of Assessment Workflows and Pathways

Diagrams are essential for illustrating complex processes in toxicology and risk assessment. The following visualizations use the DOT language within Graphviz to depict a standard workflow and a hypothetical molecular pathway.

Caption: Standard workflow for the Environmental Risk Assessment (ERA) of a new herbicide.

While this compound is reported to be a poor inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), this enzyme is a common target for triketone herbicides. The following diagram illustrates a hypothetical signaling pathway disruption in a non-target organism by an HPPD-inhibiting compound.

Caption: Hypothetical disruption of the HPPD enzyme pathway in a non-target organism.

Quintrione: An In-Depth Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the currently available scientific information on the environmental fate and degradation of the herbicide Quintrione. It is important to note that publicly accessible research on the specific degradation pathways and products of this compound is limited. Therefore, some sections of this guide infer potential degradation mechanisms based on the behavior of structurally related compounds. These inferences are clearly stated and should be interpreted with caution pending further experimental verification.

Introduction

This compound, with the chemical name 2-(3,7-dichloroquinoline-8-carbonyl) cyclohexane-1,3-dione, is a post-emergence herbicide.[1] Its mode of action is believed to involve the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for pigment biosynthesis in susceptible plants.[1] Understanding the environmental fate and degradation of this compound is paramount for assessing its potential ecological impact and ensuring its safe and responsible use. This guide provides a comprehensive overview of the available data on this compound's persistence, dissipation, and analytical determination in environmental matrices.

Quantitative Data on Environmental Dissipation

The primary quantitative data available for this compound pertains to its dissipation from rice plants under field conditions. The dissipation half-life (t₁/₂) represents the time it takes for 50% of the initial concentration of the herbicide to degrade or dissipate from the matrix.

| Matrix | Parameter | Value (days) | Reference |

| Rice Plants | Dissipation Half-life (t₁/₂) | 6.7 - 12.8 | [1] |

Note: The dissipation in a field study is a complex process that includes degradation (photolysis, hydrolysis, microbial action) as well as other factors like plant growth dilution and potential translocation.

Environmental Degradation Pathways (Hypothesized)

Photolysis

Herbicides containing a quinoline (B57606) ring system can be susceptible to photodegradation. It is plausible that this compound undergoes photolytic degradation in the presence of sunlight, particularly in aqueous environments and on soil or plant surfaces.

Hydrolysis

The ester linkage in the this compound molecule could be susceptible to hydrolysis, especially under alkaline or acidic pH conditions, leading to the cleavage of the molecule.

Microbial Degradation

Microbial metabolism is a major route of degradation for many herbicides in soil and water. It is anticipated that soil microorganisms can utilize this compound as a carbon or nitrogen source, leading to its breakdown through various enzymatic reactions under both aerobic and anaerobic conditions.

Below is a hypothesized degradation pathway for this compound, illustrating potential initial transformation steps.

Caption: Hypothesized degradation pathways of this compound.

Experimental Protocols

Detailed experimental protocols for the environmental fate studies of this compound are not publicly available. However, based on the study by Zhou et al. (2020), a robust analytical method for the determination of this compound residues has been developed.[1]

Analytical Method for Residue Analysis

This section outlines the methodology for the quantitative analysis of this compound in various environmental and agricultural matrices.

4.1.1. Principle

The method combines a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction procedure with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the sensitive and selective determination of this compound residues.[1]

4.1.2. Sample Preparation (QuEChERS)

A general workflow for the sample preparation is depicted below.

Caption: General workflow for QuEChERS sample preparation.

4.1.3. Instrumental Analysis (HPLC-MS/MS)

-

Instrumentation: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.[1]

-

Chromatographic Column: A C18 reversed-phase column is suitable for separation.[1]

-

Mobile Phase: A gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, often with an additive like formic acid to improve ionization.[1]

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

4.1.4. Method Validation Parameters

The analytical method should be validated according to international guidelines, assessing parameters such as linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

| Matrix | LOQ (mg/kg) | Average Recovery (%) | RSD (%) | Reference |

| Rice Plant | 0.002 | 78 - 99 | 3.9 - 11 | [1] |

| Soil | 0.002 | 78 - 99 | 3.9 - 11 | [1] |

| Paddy Water | 0.002 | 78 - 99 | 3.9 - 11 | [1] |

| Paddy Hull | 0.002 | 78 - 99 | 3.9 - 11 | [1] |

| Brown Rice | 0.002 | 78 - 99 | 3.9 - 11 | [1] |

Conclusion and Future Research

The available data on the environmental fate of this compound is currently limited, with a notable gap in the understanding of its specific degradation pathways and the identification of its transformation products. The dissipation half-life in rice plants suggests a moderate persistence in that specific matrix under field conditions. A validated and sensitive analytical method using HPLC-MS/MS is available for residue monitoring.

To provide a more complete environmental risk assessment, future research should focus on:

-

Laboratory-based degradation studies: Conducting standardized studies to determine the rate and pathways of hydrolysis, photolysis, and aerobic/anaerobic microbial degradation in soil and water.

-

Identification of degradation products: Characterizing the major metabolites and degradation products to assess their potential toxicity and environmental mobility.

-

Soil adsorption/desorption studies: Evaluating the binding affinity of this compound to different soil types to predict its leaching potential.

-

Ecotoxicological studies: Assessing the toxicity of this compound and its major degradation products to non-target organisms.

A comprehensive understanding of these aspects is crucial for the development of effective risk mitigation strategies and for ensuring the long-term environmental sustainability of this compound use in agriculture.

References

Methodological & Application

Protocol for Applying Quintrione in Rice Paddy Fields: Application Notes for Researchers

Version: 1.0

Introduction

Quintrione is a novel post-emergence herbicide developed for the selective control of a variety of weeds in rice paddy fields.[1][2] Its mechanism of action is associated with the regulation of plant hormone levels and induction of lipid peroxidation in susceptible weed species.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in research settings, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound primarily functions by disrupting plant hormone homeostasis and inducing lipid peroxidation, leading to weed mortality.[1][3] Studies have shown that at 24 hours after treatment, this compound significantly increases the production of ethylene (B1197577) and the levels of abscisic acid (ABA) and indole (B1671886) acetic acid (IAA) in susceptible weeds like Echinochloa crusgalli var. zelayensis.[1][3] This hormonal imbalance, coupled with the formation of malondialdehyde (MDA) as a marker of lipid peroxidation, contributes to its herbicidal activity.[1][3] While it has been investigated for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition, its effect on this enzyme is significantly less than that of mesotrione, suggesting a different primary mode of action.[1][3]

References

Determining effective application rates of Quintrione for weed control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Quintrione, a post-emergence herbicide, detailing its effective application rates, mechanism of action, and protocols for experimental evaluation. The information is intended to guide research and development efforts in the field of weed management.

Overview and Mechanism of Action

This compound is a selective herbicide primarily used for post-emergence weed control in rice and wheat. Its mode of action is associated with the regulation of plant hormone levels and the induction of lipid peroxidation, leading to weed mortality.[1] While it shares some characteristics with 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, it is considered a poor inhibitor of HPPD activity when compared to herbicides like mesotrione.[1]

Studies have shown that upon application, this compound significantly increases the production of ethylene (B1197577) and the levels of abscisic acid (ABA) and indole (B1671886) acetic acid (IAA) in susceptible weeds.[1] This hormonal imbalance, coupled with the formation of malondialdehyde (MDA) indicative of lipid peroxidation, contributes to its herbicidal effects.[1]

Effective Application Rates

The effective application rate of this compound is dependent on the crop, target weed species, and the growth stage of the weeds. Field trials have established the following efficacious rates for key agricultural settings.

Weed Control in Rice (Oryza sativa)

Field plot trials have demonstrated that this compound can achieve over 90% control efficacy against several key weeds in rice paddies.[2]

| Target Weed | Application Timing | Application Rate (g a.i. ha⁻¹) | Control Efficacy |

| Barnyardgrass (Echinochloa crus-galli) | 3 Days After Sowing (DAS) | 300 | >90%[2] |

| Early Post-Emergence (EPOST) | 450 | >90%[2] | |

| Early Tillering (ET) | 600 | >90%[2] | |

| Climbing Seedbox (Ludwigia prostrata) | 3 DAS, EPOST, ET | All tested rates | >90%[2] |

| Sheathed Monochoria (Monochoria vaginalis) | 3 Days After Sowing (DAS) | All tested rates | >90%[2] |

Note: this compound may cause some phytotoxicity to rice when applied 3 days after sowing.[2]

Weed Control in Wheat

For the control of winter annual weeds in wheat fields, the following application rates are recommended.

| Target Weeds | Application Timing | Application Rate (g a.i. ha⁻¹) |

| Winter annual weeds (e.g., Alopecurus aequalis, Descurainia sophia, Malachium aquaticum) | Post-emergence (POST) | 90 - 180[2] |

Experimental Protocols

The following protocols outline the methodology for conducting field trials to evaluate the efficacy of this compound.

Field Trial Protocol for Efficacy Evaluation

This protocol is designed to assess the effective application rates of this compound for the control of target weeds in a specific crop.

3.1.1 Experimental Design

-

Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.

-

Plot Size: Dependent on land availability and equipment, but a minimum of 3m x 5m is recommended.

-

Treatments:

-

Untreated Control (weedy check)

-

Weed-free Control (manual or alternative herbicide)

-

This compound at various application rates (e.g., 200, 300, 450, 600 g a.i. ha⁻¹)

-

Standard commercial herbicide for comparison (e.g., pretilachlor, penoxsulam, metamifop).[2]

-

-

Application Timings: Pre-emergence, early post-emergence, and late post-emergence relative to the weed growth stage.

3.1.2 Application Procedure

-

Sprayer Calibration: Calibrate the sprayer to deliver a consistent and accurate volume of spray solution (e.g., 200-400 L/ha).

-

Solution Preparation: Prepare the herbicide solutions based on the target application rates and the calibrated sprayer output. The use of an appropriate adjuvant, such as methylated seed oil, may enhance efficacy.

-

Application: Apply the treatments uniformly to the designated plots, avoiding spray drift to adjacent plots.

3.1.3 Data Collection and Analysis

-

Weed Control Efficacy: Visually assess weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) using a 0-100% scale, where 0% is no control and 100% is complete weed death.

-

Crop Phytotoxicity: Visually assess crop injury at the same intervals using a 0-100% scale, where 0% is no injury and 100% is crop death.

-

Weed Density and Biomass: At a specified time point, count the number of weeds per unit area and/or collect the above-ground weed biomass, dry it, and record the weight.

-

Crop Yield: At crop maturity, harvest the crop from a designated area within each plot and determine the yield.

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Experimental Workflow for Determining Optimal Application Rates

The following diagram illustrates the logical workflow for conducting an experiment to determine the optimal application rates of this compound.

Caption: Workflow for this compound efficacy testing.

Proposed Signaling Pathway for this compound's Herbicidal Action

This diagram illustrates the proposed mechanism of action for this compound, highlighting its impact on plant hormone levels and subsequent physiological effects leading to weed control.

References

Best Practices for Post-Emergence Application of Quintrione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective and safe use of Quintrione, a novel post-emergence herbicide for selective weed control in rice. The information is intended to support research, scientific studies, and developmental efforts related to this compound.

Introduction

This compound is a recently developed herbicide demonstrating efficacy against problematic weeds in rice cultivation. Its mode of action involves the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD) and the regulation of plant hormone levels, leading to the disruption of weed growth.[1] The mechanism of action of this compound is also associated with the induction of lipid peroxidation and alterations in plant hormone levels, including increased production of ethylene, abscisic acid (ABA), and indole (B1671886) acetic acid (IAA), similar to the effects of quinclorac (B55369).[1][2] However, it is considered a less potent inhibitor of HPPD compared to mesotrione.[1][2]

Data Presentation

Efficacy of this compound on Key Weed Species in Rice

Field trials have demonstrated that this compound provides effective post-emergence control of several key weed species in rice paddies. The efficacy is dependent on the application rate and the growth stage of the weeds.

| Target Weed Species | Rice Growth Stage at Application | This compound Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |

| Barnyardgrass (Echinochloa crus-galli) | 3 Days After Sowing (DAS) | 300 | >90 | [1] |

| Early Post-Emergence (EPOST) | 450 | >90 | [1] | |

| Early Tillering (ET) | 600 | >90 | [1] | |

| Climbing Seedbox (Ludwigia prostrata) | 3 DAS, EPOST, ET | 300 - 600 | >90 (at all tested rates and times) | [1] |

| Sheathed Monochoria (Monochoria vaginalis) | 3 Days After Sowing (DAS) | 300 | >90 | [1] |

Crop Safety and Phytotoxicity

Under tested conditions, this compound has shown a good safety profile on rice, with some phytotoxicity observed only at the earliest application timing.

| Crop | Application Timing | Observed Phytotoxicity | Reference |

| Rice (Oryza sativa) | 3 Days After Sowing (DAS) | Various levels of phytotoxicity | [1] |

| Early Post-Emergence (EPOST) | No significant phytotoxicity reported | [1] | |

| Early Tillering (ET) | No significant phytotoxicity reported | [1] |

Experimental Protocols

Protocol for Evaluating the Efficacy of Post-Emergence Application of this compound

Objective: To determine the dose-dependent efficacy of this compound on target weed species when applied at different post-emergence growth stages.

Materials:

-

This compound technical grade or formulated product

-

Target weed species (e.g., Echinochloa crus-galli) grown in pots or field plots

-

Rice plants (Oryza sativa) of a representative cultivar

-

Calibrated research plot sprayer

-

Non-ionic surfactant

-

Personal Protective Equipment (PPE)

Methodology:

-

Plant Material: Grow target weed species and rice to the desired growth stages (e.g., 2-3 leaf stage, early tillering) under controlled greenhouse or field conditions.

-

Treatment Preparation: Prepare a stock solution of this compound. From this, prepare serial dilutions to achieve the desired application rates (e.g., 300, 450, 600 g a.i./ha). Include a non-ionic surfactant as per manufacturer's recommendations.

-

Experimental Design: Use a randomized complete block design with at least four replications. Include an untreated control and a commercial standard herbicide for comparison.

-

Application: Apply the herbicide treatments using a calibrated research plot sprayer ensuring uniform coverage of the plant foliage.

-

Data Collection:

-

Assess visual weed control efficacy at 7, 14, and 28 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete kill).

-

Measure crop phytotoxicity at the same intervals using a 0-100% scale (0 = no injury, 100 = plant death).

-

At the end of the experiment, harvest the above-ground biomass of both weeds and crop, dry to a constant weight, and record the dry weight.

-

-

Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a suitable means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol for Assessing Tank-Mix Compatibility of this compound

Objective: To evaluate the physical and biological compatibility of this compound when tank-mixed with other herbicides commonly used in rice.

Materials:

-

This compound formulated product

-

Potential tank-mix partner herbicides (e.g., other graminicides or broadleaf herbicides)

-

Clean glass jars (1-liter capacity)

-

Water from the intended spray source

-

Pipettes or measuring cylinders

-

Stopwatch

Methodology:

-

Jar Test for Physical Compatibility: a. Fill a glass jar with 500 mL of water. b. Add the proportionate amount of each herbicide to the jar in the correct mixing order (generally, wettable powders, then flowables, then emulsifiable concentrates). Agitate the solution by inverting the jar 10-15 times after each addition. c. Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility such as precipitation, flocculation, or separation. d. Check for any residue at the bottom of the jar.

-

Greenhouse/Field Test for Biological Compatibility: a. Based on the results of the jar test, prepare tank-mix solutions for application. b. Use the experimental design and application methodology described in Protocol 3.1. c. Include treatments of each herbicide applied alone and the tank-mix combination. d. Assess weed control efficacy and crop phytotoxicity as described in Protocol 3.1. e. Analyze the data to determine if the tank-mix results in antagonistic, synergistic, or additive effects on weed control and crop safety.

Mandatory Visualizations

References

Application Notes and Protocols for the Analysis of Quintrione Residues in Soil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the detection and quantification of Quintrione residues in soil matrices. The protocols outlined below are based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

This compound is a novel post-emergence herbicide utilized for weed control in crops like rice.[1] As with any agricultural chemical, monitoring its persistence and concentration in soil is crucial for environmental risk assessment and ensuring food safety. The complex nature of soil, with its varied organic and inorganic composition, presents analytical challenges due to strong interactions between the soil and pesticide residues.[2] The QuEChERS method has emerged as a highly effective and efficient sample preparation technique for multi-residue analysis in complex matrices like soil, offering advantages in speed, cost, and ease of use.[2][3][4][5][6] This document details a validated analytical method for determining this compound residues in soil, providing robust protocols for sample preparation and instrumental analysis.

Overall Experimental Workflow

The general procedure for analyzing this compound residues in soil involves sample collection and preparation, followed by extraction and cleanup using the QuEChERS method, and finally, instrumental analysis by HPLC-MS/MS.

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from a validated method for this compound analysis in paddy soil, demonstrating the method's performance.[1]

Table 1: Calibration and Linearity

| Matrix | Calibration Range (µg/L) | Correlation Coefficient (R²) |

|---|---|---|

| Methanol | 0.5 - 1000 | > 0.99 |

| Paddy Soil | 0.5 - 1000 | > 0.99 |

Table 2: Recovery, Precision, and Limits of Quantification

| Matrix | Spiked Concentration (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) |

|---|---|---|---|---|

| Paddy Soil | 0.002 | 92 | 7.2 | 0.002 |

| 0.05 | 95 | 5.1 |

| | 1.0 | 90 | 4.3 | |

Experimental Protocols

Sample Preparation

Proper sample collection and preparation are critical for obtaining representative and reproducible results.[7]

-

1.1. Sample Collection: Collect soil samples from the desired depth, typically the plow layer, ensuring a representative sample from the area of interest.[8]

-

1.2. Pre-treatment: Air-dry the soil samples at ambient temperature to a constant weight.[7] Remove any stones and plant debris. Grind the soil and pass it through a 2 mm sieve to ensure homogeneity.[7] Store the prepared samples in sealed containers away from light.

QuEChERS Extraction and Cleanup Protocol

This protocol is adapted from a validated method for this compound in paddy soil.[1] The QuEChERS approach involves a salting-out extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) for cleanup.[5][9]

-

2.1. Extraction:

-

Weigh 10.0 g of the prepared soil sample into a 100 mL centrifuge tube.

-

Add 5 g of sodium chloride (NaCl).

-

Add 10 mL of pure water followed by 40 mL of acetonitrile.

-

Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge the mixture at 4000 rpm for 3 minutes.

-

-

2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 2 mL of the supernatant (acetonitrile layer) into a 4 mL plastic centrifuge tube.

-

Add 100 mg of Primary Secondary Amine (PSA) sorbent and 400 mg of anhydrous magnesium sulfate (B86663) (MgSO₄). PSA is used to remove organic acids and other polar interferences, while MgSO₄ helps to remove residual water.[1][10]

-

Cap the tube and vortex for 3 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the resulting supernatant through a 0.22 µm nylon syringe filter into an autosampler vial for HPLC-MS/MS analysis.[1]

-

HPLC-MS/MS Analysis

Instrumental analysis is performed using a High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (HPLC-MS/MS), which provides high sensitivity and selectivity.[1][5][11]

-

3.1. Instrumentation:

-

3.2. Chromatographic Conditions:

-

Column Temperature: 35 °C[1]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Flow Rate: 0.3 mL/min[1]

-

Injection Volume: Typically 5-10 µL

-

Gradient Elution: A linear gradient should be optimized to ensure proper separation of this compound from matrix interferences.

-

-

3.3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound.

-

Scan Type: Selected Reaction Monitoring (SRM).[1]

-

Ion Source Parameters: Optimize parameters such as spray voltage, curtain gas, nebulizer gas, and temperature according to the specific instrument.[9]

-

SRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution. At least two transitions should be monitored for confirmation and quantification.

-

Method Validation and Quality Control

To ensure the reliability of the results, the analytical method should be validated according to established guidelines.[9][12][13]

-

Selectivity: Analyze blank soil samples to ensure no interfering peaks are present at the retention time of this compound.[9]

-

Linearity: Prepare matrix-matched calibration curves over the expected concentration range (e.g., 0.5 - 1000 µg/L) to assess the linear response.[1]

-

Accuracy and Precision: Perform recovery experiments by spiking blank soil samples at multiple concentration levels (e.g., LOQ, 10x LOQ, 100x LOQ).[14] Accuracy is determined by the recovery percentage, while precision is assessed by the relative standard deviation (RSD) of replicate analyses.[15] Generally, mean recoveries between 70-120% with an RSD ≤ 20% are considered acceptable.[14][15][16]

-

Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[17] For this compound in soil, an LOQ of 0.002 mg/kg has been achieved.[1]

-

Matrix Effects: Evaluate the influence of co-extracted matrix components on the ionization of this compound by comparing the slope of the matrix-matched calibration curve to that of a solvent-based calibration curve.[1] Using matrix-matched standards for quantification is crucial to compensate for these effects.[11][14]

References

- 1. nyxxb.cn [nyxxb.cn]

- 2. weber.hu [weber.hu]

- 3. iris.unito.it [iris.unito.it]

- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]

- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. udel.edu [udel.edu]

- 8. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 9. Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 13. eurl-pesticides.eu [eurl-pesticides.eu]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. mdpi.com [mdpi.com]

- 16. eurl-pesticides.eu [eurl-pesticides.eu]

- 17. Multiresidue analysis of pesticides in soil by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Quintrione Formulation for Optimal Herbicidal Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Quintrione, a novel post-emergence herbicide developed for selective weed control in rice cultivation. This document details its mechanism of action, summarizes key efficacy data, and provides detailed protocols for experimental evaluation.

Mechanism of Action

This compound exhibits a multi-faceted mode of action primarily centered on the disruption of plant hormone homeostasis and the induction of oxidative stress through lipid peroxidation. Its mechanism is comparable to that of the herbicide quinclorac. Additionally, this compound is known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), although it is considered a weaker inhibitor in comparison to herbicides like mesotrione.

Hormonal Regulation

Upon application, this compound significantly impacts the endogenous levels of several key plant hormones in susceptible weed species. Within 24 hours of treatment, a notable increase in the production of ethylene, abscisic acid (ABA), and indole (B1671886) acetic acid (IAA) is observed. This hormonal imbalance disrupts normal plant growth and development, leading to phytotoxicity.

Lipid Peroxidation

A secondary but crucial aspect of this compound's herbicidal activity is the induction of lipid peroxidation. This process leads to the degradation of cell membranes, causing leakage of cellular contents and ultimately resulting in cell death. The formation of malondialdehyde (MDA), a key indicator of lipid peroxidation, is significantly elevated in plants treated with this compound.

HPPD Inhibition

This compound also acts as an inhibitor of the HPPD enzyme, which is a critical component in the biosynthetic pathway of plastoquinones and tocopherols. Inhibition of HPPD leads to a depletion of these essential compounds, which in turn disrupts carotenoid biosynthesis. The loss of carotenoids results in the photo-bleaching of chlorophyll, a characteristic symptom of HPPD-inhibiting herbicides. However, it is important to note that this compound's inhibitory effect on HPPD is less potent compared to other commercial HPPD inhibitors.

Data Presentation: Herbicidal Efficacy of this compound

The following tables summarize the quantitative data on the herbicidal efficacy of this compound against various weed species commonly found in rice paddies.

Table 1: Control Efficacy of this compound Against Common Rice Weeds

| Weed Species | Application Timing | Application Rate (g a.i./ha) | Control Efficacy (%) |

| Barnyardgrass (Echinochloa crus-galli) | 3 Days After Sowing (DAS) | 300 | >90 |

| Barnyardgrass (Echinochloa crus-galli) | Early Post-Emergence (EPOST) | 450 | >90 |

| Barnyardgrass (Echinochloa crus-galli) | Early Tillering (ET) | 600 | >90 |

| Climbing Seedbox (Ludwigia prostrata) | 3 DAS, EPOST, ET | 300, 450, 600 | >90 |

| Sheathed Monochoria (Monochoria vaginalis) | 3 Days After Sowing (DAS) | 300, 450, 600 | >90 |

Data compiled from field plot trials conducted in Changsha, China (2014–2016).[1]

Mandatory Visualizations

Signaling Pathway of this compound's Herbicidal Action

Caption: Proposed signaling pathway of this compound's herbicidal action.

Experimental Workflow for Herbicidal Activity Evaluation

Caption: Experimental workflow for evaluating herbicidal activity.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the herbicidal activity and mechanism of action of this compound.

Protocol for Greenhouse Efficacy Trial

Objective: To evaluate the post-emergence herbicidal efficacy of this compound on target weed species under controlled greenhouse conditions.

Materials:

-

This compound technical grade or formulated product

-

Seeds of target weeds (e.g., Echinochloa crus-galli, Ludwigia prostrata, Monochoria vaginalis)

-

Pots (10 cm diameter) filled with a standard potting mix

-

Greenhouse with controlled temperature (25-30°C) and light (14h light/10h dark)

-

Laboratory sprayer calibrated to deliver a precise volume

-

Untreated control and a commercial standard herbicide for comparison

Procedure:

-

Sow 5-10 seeds of each weed species into individual pots.

-

Water the pots as needed and allow the seedlings to grow to the 2-3 leaf stage.

-

Prepare a stock solution of this compound and a series of dilutions to test a range of application rates (e.g., 150, 300, 450, 600 g a.i./ha).

-